3-(Trifluoromethoxy)fluorobenzene
Overview
Description
“3-(Trifluoromethoxy)fluorobenzene” is a chemical compound with the empirical formula C7H4F4O . It has a molecular weight of 180.10 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethoxy)fluorobenzene” is represented by the SMILES string Fc1cccc(OC(F)(F)F)c1
. The InChI representation is 1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethoxy)fluorobenzene” include a molecular weight of 180.100 . The density is 1.3±0.1 g/cm3, and the boiling point is 96.4±35.0 °C at 760 mmHg .
Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have led to the development of several innovative reagents that facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Pharmaceutical Drugs
The trifluoromethoxy group is used in the development of pharmaceutical drugs . The presence of this group in drug molecules can enhance their physicochemical and biological properties . However, the synthesis of trifluoromethoxy-containing drugs is less developed compared to other fluorine-containing compounds .
Agrochemicals
Similar to pharmaceuticals, the trifluoromethoxy group is also used in the development of agrochemicals . The unique properties of this group can enhance the effectiveness of agrochemicals . However, the synthesis of trifluoromethoxy-containing agrochemicals is also less developed .
Fluorination Reagents
The trifluoromethoxy group is used in fluorination reagents . These reagents are used in various chemical reactions to introduce fluorine atoms or groups into molecules .
Materials Science
The trifluoromethoxy group is used in the modernization of materials . The presence of this group can enhance the properties of materials, making them more suitable for specific applications .
Proteomics Research
“3-(Trifluoromethoxy)fluorobenzene” is used as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, and this compound can be used in various techniques in this field .
Safety and Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers .
Mechanism of Action
Target of Action
3-(Trifluoromethoxy)fluorobenzene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(Trifluoromethoxy)fluorobenzene participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . 4-Fluorobenzoate is degraded by Pseudomonas sp. in similar pathways to 3-fluorobenzoate .
Result of Action
The result of the action of 3-(Trifluoromethoxy)fluorobenzene in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds.
properties
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDFDQPJWJEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380452 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)fluorobenzene | |
CAS RN |
1077-01-6 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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